Cas no 2229461-53-2 (2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

2-Amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated nitroaromatic compound featuring both an amino and a hydroxyl functional group. Its structural properties make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro and fluoro groups enhances reactivity in nucleophilic substitution and reduction reactions, while the amino and hydroxyl groups offer sites for further derivatization. This compound is valued for its potential in constructing complex molecules, such as β-adrenergic receptor ligands or antimicrobial agents. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in research and industrial applications.
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol structure
2229461-53-2 structure
Product Name:2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
CAS No:2229461-53-2
MF:C8H9FN2O3
MW:200.167065382004
CID:5974672
PubChem ID:165783221
Update Time:2025-06-29

2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
    • EN300-1806070
    • 2229461-53-2
    • Inchi: 1S/C8H9FN2O3/c9-6-3-5(8(12)4-10)1-2-7(6)11(13)14/h1-3,8,12H,4,10H2
    • InChI Key: RNVIMLNMPFPGRT-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(CN)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 200.05972032g/mol
  • Monoisotopic Mass: 200.05972032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 92.1Ų

2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1806070-0.05g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
0.05g
$792.0 2023-09-19
Enamine
EN300-1806070-0.1g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
0.1g
$829.0 2023-09-19
Enamine
EN300-1806070-0.25g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
0.25g
$867.0 2023-09-19
Enamine
EN300-1806070-0.5g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
0.5g
$905.0 2023-09-19
Enamine
EN300-1806070-1.0g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
1g
$943.0 2023-06-02
Enamine
EN300-1806070-2.5g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
2.5g
$1848.0 2023-09-19
Enamine
EN300-1806070-5.0g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
5g
$2732.0 2023-06-02
Enamine
EN300-1806070-10.0g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
10g
$4052.0 2023-06-02
Enamine
EN300-1806070-1g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
1g
$943.0 2023-09-19
Enamine
EN300-1806070-5g
2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
2229461-53-2
5g
$2732.0 2023-09-19

Additional information on 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol

Introduction to 2-Amino-1-(3-Fluoro-4-Nitrophenyl)ethan-1-ol (CAS No. 2229461-53-2)

2-Amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol (CAS No. 2229461-53-2) is a versatile organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents.

The molecular structure of 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol includes a fluoro-substituted aromatic ring and a nitro group, which are key functional groups that contribute to its biological activity. The presence of these groups can influence the compound's reactivity, solubility, and interaction with biological targets, making it an attractive candidate for drug design and synthesis.

Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical research due to their enhanced metabolic stability and improved pharmacokinetic properties. The fluoro group in 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol can enhance the compound's lipophilicity, which is crucial for improving its bioavailability and cellular uptake. Additionally, the nitro group can serve as a prodrug moiety, which can be reduced to an amino group in vivo, potentially leading to enhanced therapeutic effects.

In the context of medicinal chemistry, 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has been explored for its potential as a lead compound in the development of anti-inflammatory and anti-cancer drugs. Research has shown that compounds with similar structural features can exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. Furthermore, the nitro group can be metabolized to generate reactive intermediates that can induce apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.

The synthesis of 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves multi-step reactions, including nucleophilic substitution and reduction processes. These synthetic routes are well-documented in the literature and can be optimized to achieve high yields and purity. The ability to synthesize this compound efficiently is crucial for its large-scale production and subsequent evaluation in preclinical and clinical studies.

In preclinical studies, 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has demonstrated promising results in various biological assays. For instance, it has shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. Additionally, it has exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. These findings suggest that this compound has a favorable therapeutic index and could be further developed into a safe and effective drug.

The pharmacokinetic properties of 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol have also been investigated. Studies have shown that it has good oral bioavailability and a favorable distribution profile, which are essential for its effectiveness as an oral medication. Moreover, its metabolic stability has been evaluated using both in vitro and in vivo models, demonstrating that it is resistant to rapid degradation by hepatic enzymes.

In conclusion, 2-amino-1-(3-fluoro-4-nitrophenyl)ethan-1-ol (CAS No. 2229461-53-2) is a promising compound with potential applications in the development of novel therapeutic agents for treating inflammatory diseases and cancer. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further research and development. Ongoing studies aim to optimize its structure and evaluate its efficacy in more advanced preclinical models, paving the way for potential clinical trials.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd